RNA splicing modulator 2
Description
Fundamental Principles of Eukaryotic Pre-mRNA Splicing
The process of pre-mRNA splicing is a cornerstone of eukaryotic gene expression, ensuring that the genetic information encoded in exons is accurately assembled into a mature mRNA template for protein synthesis. pearson.com This is accomplished by the precise removal of non-coding introns from the pre-mRNA transcript. libretexts.orglibretexts.org
The removal of introns is carried out by a large and dynamic molecular machine called the spliceosome. wikipedia.orgontosight.ai The spliceosome is composed of five small nuclear RNAs (snRNAs)—U1, U2, U4, U5, and U6—and over 150 associated proteins. wikipedia.orgnih.gov Together, these components form small nuclear ribonucleoprotein particles (snRNPs), which are the building blocks of the spliceosome. wikipedia.org
The assembly of the spliceosome is a highly regulated, stepwise process that occurs on the pre-mRNA substrate. wikipedia.orgontosight.ai It begins with the recognition of specific sequences at the boundaries of the intron. The 5' splice site, the branch point sequence, the polypyrimidine tract, and the 3' splice site are key signals that guide the assembly process. wikipedia.org The assembly initiates with the binding of the U1 snRNP to the 5' splice site, forming the commitment complex (or E complex). wikipedia.org Subsequently, the U2 snRNP binds to the branch point sequence, forming the A complex. ontosight.ai The pre-assembled U4/U6.U5 tri-snRNP then joins the complex, leading to the formation of the pre-catalytic spliceosome (B complex). ontosight.aiucsf.edu A series of conformational and compositional rearrangements then occur, leading to the release of U1 and U4 snRNPs and the formation of the catalytically active spliceosome. nih.govontosight.ai
The chemistry of splicing involves two sequential transesterification reactions. wikipedia.orgfu-berlin.de Once the spliceosome is catalytically activated, the first reaction occurs. The 2'-hydroxyl group of a specific adenosine (B11128) nucleotide within the branch point sequence attacks the phosphodiester bond at the 5' splice site. fu-berlin.deucsf.edu This reaction cleaves the pre-mRNA at the 5' end of the intron and creates a lariat-shaped intermediate, where the 5' end of the intron is covalently linked to the branch point adenosine. ucsf.eduresearchgate.net
In the second transesterification reaction, the newly freed 3'-hydroxyl group of the 5' exon attacks the phosphodiester bond at the 3' splice site. wikipedia.orgfu-berlin.de This joins the two exons together, forming a continuous coding sequence, and releases the intron lariat (B8276320), which is subsequently debranched and degraded. fu-berlin.denih.gov These two reactions must be executed with single-nucleotide precision to ensure the correct reading frame is maintained for protein translation. libretexts.org
Mechanisms of Alternative Splicing Regulation
Alternative splicing is a widespread mechanism in higher eukaryotes that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. nih.govfu-berlin.de This process is a major contributor to proteomic diversity and is tightly regulated. escholarship.org The regulation of alternative splicing is achieved through the interplay of cis-acting regulatory elements on the pre-mRNA and trans-acting splicing factors. nih.govresearchgate.net
Cis-acting regulatory elements are specific sequences within the pre-mRNA that influence the choice of splice sites. wikipedia.org These elements can be located in either exons or introns and are classified based on their function as either enhancers or silencers of splicing. wikipedia.orgspandidos-publications.com
Exonic Splicing Enhancers (ESEs) and Intronic Splicing Enhancers (ISEs) are sequences that promote the recognition and use of nearby splice sites. spandidos-publications.comresearchgate.net
Exonic Splicing Silencers (ESSs) and Intronic Splicing Silencers (ISSs) are sequences that inhibit the recognition and use of adjacent splice sites. spandidos-publications.comresearchgate.net
The combinatorial action of these enhancer and silencer elements, and the proteins that bind to them, determines the final pattern of splicing. nih.govspandidos-publications.com
Trans-acting splicing factors are proteins that bind to the cis-regulatory elements on the pre-mRNA to either activate or repress splicing at a particular site. fiveable.me These factors play a crucial role in modulating splice site selection. fiveable.mepurdue.edu The two main families of trans-acting splicing factors are:
Serine/Arginine-rich (SR) proteins: These proteins typically function as splicing activators. nih.gov They bind to ESEs and ISEs and recruit core spliceosomal components to the nearby splice sites, thereby promoting their recognition and use. researchgate.netnih.gov
Heterogeneous nuclear ribonucleoproteins (hnRNPs): This is a diverse family of proteins that generally act as splicing repressors. spandidos-publications.comnih.gov They often bind to ESSs and ISSs, where they can mask a splice site or prevent the binding of activating factors, leading to the exclusion of an exon. researchgate.netnih.gov
The expression and activity of these splicing factors can be specific to certain cell types or developmental stages, allowing for precise control of alternative splicing patterns. youtube.com
Aberrant RNA Splicing in Disease Pathogenesis
The fidelity of RNA splicing is critical for normal cellular function, and errors in this process are a significant cause of human disease. news-medical.netoup.com It is estimated that a substantial portion of disease-causing mutations affect splicing. embopress.org Aberrant splicing can arise from several mechanisms:
Mutations in splice sites: Single nucleotide changes at the 5' or 3' splice sites can abolish their recognition by the spliceosome, leading to exon skipping or the use of cryptic splice sites. embopress.org
Mutations in cis-regulatory elements: Changes in ESEs, ESSs, ISEs, or ISSs can disrupt the binding of trans-acting splicing factors, altering the balance of splicing activation and repression and leading to incorrect exon inclusion or exclusion. news-medical.netembopress.org For example, mutations in ESEs are known to cause exon skipping in the neurofibromatosis type 1 (NF1) gene. news-medical.net
Mutations in splicing factors: Alterations in the genes encoding components of the spliceosome or regulatory splicing factors can have widespread effects on splicing and are frequently observed in certain cancers, such as myelodysplastic syndromes where mutations in factors like SF3B1, SRSF2, and U2AF1 are common. mdpi.com
These splicing errors can result in the production of truncated, non-functional, or even toxic proteins, contributing to the pathology of a wide range of genetic disorders and cancers. news-medical.net For instance, aberrant splicing of the KLF6 tumor suppressor gene can lead to a protein variant that promotes cancer cell proliferation. mdpi.com Similarly, altered splicing is implicated in neurodegenerative conditions like Parkinson's disease and spinal muscular atrophy. news-medical.net The connection between faulty splicing and disease underscores the therapeutic potential of developing modulators that can correct these splicing defects. oup.com
Disease-Associated Alternative Splicing Events
Beyond mutations in the splicing machinery itself, alterations in the pre-mRNA sequence can disrupt normal splicing patterns and cause disease. nih.govplos.org It is estimated that a substantial portion of all hereditary diseases may have a splicing component, where mutations affect splice sites or the cis-acting regulatory elements that control exon recognition. mdpi.comwikipedia.org These mutations can lead to the skipping of an essential exon, the inclusion of a non-coding intronic sequence, or a shift in the reading frame, often resulting in a non-functional or toxic protein. news-medical.netoup.com
A wide array of genetic disorders are linked to such aberrant splicing events. For instance, in some cases of neurofibromatosis, mutations in exonic splicing enhancer (ESE) elements within the NF1 gene lead to exon skipping. news-medical.net Spinal muscular atrophy (SMA), a devastating neuromuscular disorder, is most commonly caused by the loss of the SMN1 gene. patsnap.com A nearly identical gene, SMN2, exists, but a single nucleotide difference causes a critical exon (exon 7) to be predominantly skipped during splicing, resulting in an unstable, non-functional protein. patsnap.comanr.fr
The dysregulation of alternative splicing is also a key feature of many other conditions. In cancer, specific alternative splicing isoforms have been identified that contribute to oncogenesis, for example by producing proteins that promote cell proliferation or inhibit apoptosis. nih.govnews-medical.net In autoimmune diseases, alternative splicing can affect the function of genes involved in both innate and adaptive immunity, potentially leading to a breakdown in self-tolerance. nih.gov Similarly, aberrant splicing has been implicated in cardiovascular diseases and a variety of neurological disorders, including Parkinson's and Alzheimer's diseases. nih.govnews-medical.net These findings highlight how critical correct alternative splicing is for cellular function and demonstrate that its disruption is a widespread mechanism of disease. nih.gov
Overview of RNA Splicing Modulators as Research Tools and Preclinical Therapeutic Agents
The central role of splicing dysregulation in a multitude of diseases has made the splicing process an attractive target for therapeutic intervention. nih.govjax.org Modulating RNA splicing offers a novel therapeutic strategy that aims to correct the underlying defect at the RNA level, before an aberrant protein is even produced. digitellinc.com This approach has given rise to a burgeoning field focused on the discovery and development of RNA splicing modulators. rsc.org These agents are designed to interact with the splicing machinery or the pre-mRNA itself to alter splicing outcomes in a targeted manner. patsnap.com
Splicing modulators are being developed as both powerful research tools and promising preclinical therapeutic agents. jax.orgresearchgate.net As research tools, they allow scientists to probe the complex mechanisms of splicing and to understand the functional consequences of specific splicing events in both healthy and diseased cells. researchgate.net As potential therapeutics, the goal is to design molecules that can specifically correct a disease-causing splicing defect, for example, by forcing the inclusion of a skipped exon or blocking the use of an aberrant splice site. patsnap.comanr.fr Two major classes of RNA splicing modulators have emerged: small molecules and synthetic oligonucleotides. rsc.orgresearchgate.net
Small Molecule Modulators of RNA Splicing
Small molecules represent an innovative approach to pharmacologically modulate RNA splicing. rsc.org A key advantage of small molecules is their potential for oral bioavailability, which is a desirable property for therapeutic drugs. anr.frresearchgate.net These compounds can be designed to target various components of the splicing process, including the core spliceosome machinery, trans-acting splicing factors, or even the RNA itself. rsc.orgresearchgate.net
A prominent target for many small molecule splicing modulators is the SF3b complex, an essential component of the U2 snRNP within the spliceosome. nih.govresearchgate.net Several classes of natural product-derived compounds, including pladienolides (e.g., Pladienolide B), spliceostatins (e.g., Spliceostatin A), and herboxidienes, have been shown to bind to the SF3b complex and inhibit splicing activity. researchgate.net These general splicing inhibitors have been valuable as research tools and have shown potent anti-cancer activity, as cancer cells can be particularly vulnerable to splicing impairment. mdpi.comresearchgate.netcicancer.org
More recently, significant progress has been made in developing small molecules that can selectively modulate specific splicing events. A prime example is Risdiplam (B610492), the first approved oral, small-molecule drug that corrects the splicing of the SMN2 gene for the treatment of spinal muscular atrophy. anr.fr Risdiplam acts as a "molecular glue," binding to a specific site on the SMN2 pre-mRNA and the U1 snRNP particle of the spliceosome, thereby stabilizing the interaction and promoting the inclusion of the critical exon 7. anr.fr This mechanism demonstrates the feasibility of developing highly specific, orally available drugs that can correct gene expression by modulating RNA splicing. anr.fr
Oligonucleotide-Based Modulators (e.g., Splice-Switching Oligonucleotides)
Oligonucleotide-based modulators, particularly splice-switching oligonucleotides (SSOs), are short, synthetic strands of modified nucleic acids designed to bind to a specific sequence on a target pre-mRNA through Watson-Crick base pairing. embopress.orgnih.gov Unlike other antisense oligonucleotides (ASOs) that might target an mRNA for degradation, SSOs act via a steric-blocking mechanism. nih.govnih.gov By binding to a key splicing regulatory site (such as a splicing silencer or enhancer) or a splice site itself, the SSO physically prevents splicing factors or the spliceosome from accessing the pre-mRNA at that location. nih.govmdpi.com This interference can be used to block an aberrant splice site, mask a splicing silencer to promote exon inclusion, or mask a splicing enhancer to induce exon skipping. researchgate.netmdpi.com
The therapeutic potential of SSOs has been successfully demonstrated in the clinic. embopress.org Nusinersen, an SSO designed to correct the splicing of SMN2 pre-mRNA, was one of the first approved drugs for spinal muscular atrophy. patsnap.comnih.gov By binding to an intronic splicing silencer downstream of exon 7, Nusinersen blocks the silencer's activity and promotes the inclusion of the exon, leading to the production of functional SMN protein. patsnap.com SSOs are also being developed for a wide range of other genetic disorders and even for non-monogenic diseases like cancer, where they can be used to reverse oncogenic splicing patterns. mdpi.comnih.gov
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-(2,7-dimethylindazol-5-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N5OS/c1-12-7-13(8-14-10-24(2)23-18(12)14)17-9-16-19(27-17)20(26)25(11-22-16)15-3-5-21-6-4-15/h7-11,15,21H,3-6H2,1-2H3 |
InChI Key |
WSSAMTIMXZNENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CN(N=C12)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Rna Splicing Modulator 2
Direct Interactions with Spliceosomal Components
Splicing modulators can physically associate with the protein and RNA machinery of the spliceosome, leading to altered splicing outcomes. These interactions can stabilize or destabilize native conformations and interactions, ultimately reprogramming the spliceosome's activity.
The initial steps of spliceosome assembly involve the recognition of key intron sequences by small nuclear ribonucleoproteins (snRNPs). cas.cz The U1 snRNP binds to the 5' splice site, while the U2 snRNP recognizes and binds the branch point sequence (BPS). researchgate.net Some small molecule splicing modulators function by stabilizing the interaction between U1 snRNP and specific pre-mRNA sequences. nih.gov For instance, certain modulators can bind to a transient RNA duplex formed between the pre-mRNA and the U1 snRNA, enhancing the recognition of the splice site by the spliceosome. nih.gov
A prominent class of splicing modulators directly targets protein subunits of the spliceosome. The SF3B complex, a core component of the U2 snRNP, is a frequent target. mdpi.com Small molecules such as H3B-8800, Spliceostatin A, and E7107 bind to the SF3B1 subunit. acs.orgbiorxiv.orgmdpi.com This binding event physically obstructs the proper binding of the pre-mRNA branch point sequence within the SF3B1 complex, effectively competing with the substrate and stalling the splicing process. acs.org
Other key proteins modulated include the U2 auxiliary factors U2AF1 and U2AF2, which are responsible for recognizing the 3' splice site and polypyrimidine tract, respectively. mdpi.com The interaction between U2AF2 and SF3B1 is crucial for the stable association of the U2 snRNP at the branch point. researchgate.net Additionally, the RNA-binding protein RBM39 (also known as CAPERα) interacts with U2AF2 and SF3B1 and plays a role in regulating alternative splicing. mdpi.com Some modulator compounds function by inducing the degradation of RBM39, which in turn disrupts the formation of the SF3B1 complex and alters splicing patterns. mdpi.com
Table 1: Examples of Direct Interactions with Spliceosomal Protein Subunits
| Target Protein Subunit | Modulator/Modulator Class | Molecular Effect |
|---|---|---|
| SF3B1 | Spliceostatin A, H3B-8800, E7107 | Binds to the SF3B1 protein, interfering with the accommodation of the branch point helix of the pre-mRNA. mdpi.comacs.orgmdpi.com |
| U2AF1/U2AF2 | Sudemycins | Alters the activity of U2AF1, affecting 3' splice site recognition. mdpi.com |
| RBM39 | Indisulam and related compounds | Recruits an E3 ubiquitin ligase, leading to the proteasomal degradation of RBM39, which disrupts its interaction with U2AF2 and SF3B1. mdpi.commdpi.com |
The splicing cycle is a highly dynamic process characterized by a series of major compositional and conformational rearrangements. nih.gov Splicing modulators can arrest the spliceosome in a specific, often non-productive, conformation. For example, by binding to SF3B1, modulators can lock the SF3B complex in a conformation that is different from the one required for stable pre-mRNA binding and spliceosome assembly. mdpi.com This prevents the transition from an early, open complex to a closed, catalytically active conformation. mdpi.commdpi.com These induced conformational changes effectively act as a checkpoint, halting the progression of the spliceosome and leading to global changes in RNA splicing. mdpi.comnih.gov
Interactions with Pre-mRNA Cis-Regulatory Elements
The accuracy of splicing is not solely dependent on the core splice sites but is also finely tuned by various cis-regulatory elements within the pre-mRNA. These sequences are recognized by trans-acting splicing factors. Splicing modulators can indirectly target these elements by affecting the proteins that bind to them.
Exonic Splicing Enhancers (ESEs) are short RNA sequences within exons that promote the splicing of the adjacent intron by recruiting serine/arginine-rich (SR) proteins. nih.govmdpi.com These SR proteins then facilitate the recruitment of core spliceosomal components, such as U1 and U2 snRNPs, to the nearby splice sites. pnas.org Some splicing modulators, such as certain indole (B1671886) derivatives, have been shown to directly interact with SR proteins. pnas.org This interaction can inhibit the ability of the SR protein to bind to the ESE or to interact with other components of the spliceosome, thereby preventing exon inclusion and promoting exon skipping. pnas.orgresearchgate.net
Conversely, Intronic Splicing Silencers (ISSs) are sequences typically found within introns that inhibit splicing. nih.govnih.gov They are often bound by heterogeneous nuclear ribonucleoproteins (hnRNPs), which can block the access of spliceosomal components to the splice sites, leading to exon skipping or intron retention. nih.govmdpi.com Antisense oligonucleotides (ASOs) can be designed to act as splicing modulators by binding directly to ISS sequences through Watson-Crick base pairing. mdpi.com This steric blockade prevents the binding of inhibitory hnRNP proteins, thereby masking the silencer's effect and promoting the inclusion of the target exon. nih.govresearchgate.net
Table 2: Interactions with Pre-mRNA Cis-Regulatory Elements
| Cis-Regulatory Element | Typical Binding Protein Family | Mechanism of Modulation |
|---|---|---|
| Exonic Splicing Enhancer (ESE) | SR Proteins | Modulators can bind to SR proteins, preventing their interaction with the ESE, which leads to reduced exon recognition and inclusion. pnas.org |
| Intronic Splicing Silencer (ISS) | hnRNPs | Antisense oligonucleotide modulators can bind to the ISS sequence, blocking the binding of repressive hnRNP proteins and promoting exon inclusion. nih.govmdpi.com |
Compound Names
Influence on Trans-Acting Splicing Factors
Trans-acting splicing factors, such as the serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs), are crucial regulators of splice site selection. embopress.orgnih.gov They bind to specific enhancer or silencer sequences on the pre-mRNA to either promote or inhibit the recruitment of the core spliceosome machinery. embopress.org RNA splicing modulators can exert their effects not only by interacting with the pre-mRNA directly but also by influencing these essential trans-acting factors.
The activity of many splicing factors is tightly regulated by post-translational modifications, most notably phosphorylation. mdpi.com The phosphorylation status of SR proteins, for instance, is critical for their function in both constitutive and alternative splicing. nih.govembopress.orgnih.gov Kinases such as SR protein kinases (SRPKs) and CDC-like kinases (CLKs) phosphorylate the arginine/serine-rich (RS) domains of SR proteins, a modification that is essential for their proper function and localization. mdpi.comnih.gov Dynamic phosphorylation and dephosphorylation cycles modulate the protein-protein and protein-RNA interactions necessary for spliceosome assembly and catalysis. mdpi.comembopress.org
Some small-molecule splicing modulators function by altering the recruitment and activity of specific trans-acting factors at the target pre-mRNA. Instead of directly modifying the splicing factor's phosphorylation state throughout the cell, these modulators create a composite binding surface on the RNA. For example, mechanistic studies of SMN-C2 and SMN-C3, which are close analogs of the clinical candidate RG-7916, revealed that their binding to the SMN2 pre-mRNA enhances the recruitment of the splicing factors Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP). pnas.orgresearchgate.net In this model, the small molecule first binds to the RNA, inducing a conformational change that creates a new, high-affinity binding site for FUBP1 and KHSRP. pnas.org The recruitment of these positive regulatory factors to the pre-mRNA-drug complex then facilitates the inclusion of exon 7. This demonstrates an indirect modulation of trans-acting factor activity, where the small molecule acts as a bridge or an allosteric effector to increase the affinity of endogenous splicing factors for the target RNA. pnas.orgresearchgate.net
The subcellular localization of splicing factors is crucial for their regulatory function. SR proteins, for example, are typically concentrated in nuclear domains known as speckles, which are thought to be storage and assembly sites. embopress.orgmolbiolcell.org The phosphorylation state of SR proteins, regulated by kinases like CLKs and SRPKs, influences their localization within these nuclear speckles and their transport between the nucleus and cytoplasm. mdpi.commolbiolcell.org Alterations in the expression levels or localization of splicing factors can have profound effects on alternative splicing patterns. iu.eduahajournals.org
Mechanistic Differentiation from Other Splicing Modulators
The field of RNA therapeutics has produced a variety of splicing modulators that operate through distinct molecular mechanisms. The "bulge repair" mechanism is just one of several strategies developed to correct aberrant splicing.
One major alternative class of splicing modulators is splice-switching antisense oligonucleotides (SSOs) . nih.govtandfonline.com SSOs are short, synthetic nucleic acid polymers designed to bind to a specific sequence on a target pre-mRNA through Watson-Crick base pairing. Unlike the small molecules that stabilize a specific RNA-protein conformation, SSOs function primarily through steric hindrance. tandfonline.com By binding to a splice site or a splicing enhancer element, the SSO physically blocks the access of splicing factors or the spliceosome itself, leading to the exclusion of an exon (exon skipping) or the masking of a cryptic splice site. nih.govtandfonline.com Nusinersen, a treatment for SMA, is an SSO that binds to an intronic splicing silencer in SMN2, preventing the binding of the repressor protein hnRNP A1 and thereby promoting exon 7 inclusion. This mechanism is fundamentally different from the "bulge repair" small molecules that enhance the binding of the U1 snRNP. pnas.org
Another distinct class of splicing modulators consists of small molecules that directly target core components of the spliceosome . nih.gov For example, compounds such as Pladienolide B and H3B-8800 bind to the SF3B1 protein, a key component of the U2 snRNP within the spliceosome. nih.govhaematologica.org By inhibiting the function of this core spliceosomal protein, these drugs induce widespread changes in splicing. nih.gov This mechanism contrasts sharply with the highly specific, RNA-targeted "bulge repair" molecules, which are designed to interact with a unique RNA structure present on a limited number of transcripts rather than a ubiquitous protein component of the general splicing machinery. biorxiv.orgoup.com
Finally, other therapeutic strategies include trans-splicing ribozymes , which are engineered RNA molecules designed to replace a defective portion of a pre-mRNA with a corrected sequence, and molecules that modulate the activity of splicing factor kinases , which would have broad effects on the phosphorylation state and activity of numerous splicing factors. nih.govresearchgate.net
Table 2: Mechanistic Comparison of RNA Splicing Modulators
| Modulator Class | Molecular Target | Primary Mechanism | Example(s) | Reference |
|---|---|---|---|---|
| "Bulge Repair" Small Molecules | Pre-mRNA/U1 snRNA duplex with a bulged nucleotide | Acts as "molecular glue" to stabilize the RNA duplex, enhancing U1 snRNP binding and/or recruitment of other factors. | Risdiplam (B610492), Branaplam (B560654), SMN-C5 | oup.comresearchgate.netnih.gov |
| Splice-Switching Oligonucleotides (SSOs) | Specific sequence on pre-mRNA (e.g., splice site, enhancer/silencer) | Steric hindrance; blocks access of splicing machinery or regulatory factors. | Nusinersen | nih.govtandfonline.com |
| SF3B Complex Inhibitors | Core spliceosome protein (e.g., SF3B1) | Inhibits the general splicing machinery, causing widespread splicing changes. | Pladienolide B, H3B-8800 | nih.govhaematologica.org |
| Splicing Factor Kinase Inhibitors | Kinases (e.g., SRPK, CLK) | Alters the phosphorylation state and activity of multiple splicing factors. | SRPIN340 (SRPK inhibitor) | mdpi.comresearchgate.net |
Targeted Splicing Events and Resultant Isoform Modulation by Rna Splicing Modulator 2
Promotion of Exon Inclusion
A primary mechanism of action for RNA splicing modulator 2 is the promotion of exon inclusion. This can be therapeutically beneficial in cases where a crucial exon is erroneously skipped, leading to a non-functional or absent protein. By encouraging the spliceosome to include the skipped exon, these modulators can restore the production of a full-length, functional protein.
Restoration of Full-Length Protein Expression (e.g., SMN2 exon 7)
A prominent example of this mechanism is in the context of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. researchgate.net While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, exists. researchgate.net However, due to a single nucleotide difference, exon 7 of SMN2 is predominantly skipped during splicing, resulting in a truncated, unstable, and non-functional SMN protein. researchgate.netnih.gov
RNA splicing modulators, such as Risdiplam (B610492) and Branaplam (B560654) (LMI070), have been developed to correct this splicing defect. patsnap.comsinapse.pt These molecules bind to the SMN2 pre-mRNA and stabilize the interaction with the U1 small nuclear ribonucleoprotein (snRNP) at the 5' splice site of exon 7. nih.govresearchgate.net This stabilization effectively strengthens the weak splice site, promoting the inclusion of exon 7 into the final mRNA transcript. nih.gov The resulting full-length mRNA is then translated into a stable, functional SMN protein, compensating for the deficiency from the SMN1 gene. patsnap.comsinapse.pt Clinical studies have demonstrated that this approach leads to a significant increase in functional SMN protein levels in patients with SMA. patsnap.com
Table 1: this compound and Restoration of Full-Length SMN Protein
| Compound | Target Gene | Targeted Exon | Mechanism | Result |
|---|---|---|---|---|
| Risdiplam | SMN2 | Exon 7 | Promotes inclusion of exon 7 by stabilizing the U1 snRNP at the 5' splice site. nih.govresearchgate.net | Increased production of full-length, functional SMN protein. patsnap.com |
| Branaplam (LMI070) | SMN2 | Exon 7 | Promotes inclusion of exon 7 by stabilizing the U1 snRNP at the 5' splice site. nih.govresearchgate.net | Increased production of full-length, functional SMN protein. sinapse.pt |
Generation of Functional Protein Isoforms
Beyond correcting a primary genetic defect, this compound can also be harnessed to generate novel, functional protein isoforms through the inclusion of specific exons. While often investigated for their off-target effects, these events can have therapeutic potential. For instance, the splicing modulator LMI070 (Branaplam) has been shown to induce the inclusion of an alternative exon in the SF3B3 gene. This finding has led to the development of an inducible "Xon" system, where the expression of a desired gene can be controlled by the administration of the splicing modulator. oup.com By placing a translation start codon within this drug-sensitive exon, protein production is initiated only when the modulator promotes its inclusion in the mature mRNA. oup.com
Furthermore, research has shown that splicing modulators like Risdiplam and its analogs can affect the splicing of numerous other genes, leading to the inclusion of previously unannotated exons. researchgate.netnih.gov For example, the Risdiplam analog SMN-C3 was found to induce the inclusion of a novel exon in the POMT2 gene. researchgate.net While the functional consequences of many of these off-target inclusion events are still under investigation, they highlight the potential of these modulators to generate a diverse range of protein isoforms. nih.gov
Induction of Exon Exclusion or Intron Retention
Conversely, this compound can also be used to induce the exclusion of specific exons or the retention of introns. This can be a valuable therapeutic strategy for silencing the expression of a harmful protein or eliminating a defective one.
Production of Truncated or Non-Functional Proteins
By promoting the skipping of a critical exon or the retention of an intron, RNA splicing modulators can disrupt the open reading frame of an mRNA. mdpi.com This often leads to the introduction of a premature termination codon (PTC), a stop signal that halts protein synthesis prematurely. nih.govnih.gov The resulting protein is typically truncated and non-functional. nih.govnih.gov
For example, the splicing modulator Spliceostatin A has been shown to induce widespread intron retention. nih.gov The translation of these intron-retained mRNAs can produce a variety of truncated proteins. nih.gov Similarly, mutations in splicing factors can lead to aberrant splicing events, such as exon skipping in the EZH2 gene, which creates a new stop codon and results in a truncated protein. nih.gov While not directly caused by this compound, this illustrates the principle of how induced splicing changes can lead to non-functional proteins.
Induction of Nonsense-Mediated mRNA Decay (NMD)
In many cases, the introduction of a PTC through altered splicing triggers a cellular quality control mechanism known as nonsense-mediated mRNA decay (NMD). researchgate.nethilarispublisher.com The NMD pathway recognizes and degrades mRNAs containing PTCs, preventing the production of potentially harmful truncated proteins. nih.gov
A key example of this is the effect of Branaplam on the huntingtin (HTT) gene, which is mutated in Huntington's disease. Branaplam promotes the inclusion of a "poison pseudoexon" within the HTT transcript. researchgate.net This included exon introduces a PTC, marking the mRNA for degradation by the NMD pathway. researchgate.net The result is a reduction in the levels of the toxic mutant huntingtin protein. This mechanism, sometimes referred to as forced splicing-dependent nonsense-mediated decay (FSD-NMD), represents a powerful strategy for downregulating the expression of disease-causing genes. researchgate.net
Table 2: Induction of Exon Exclusion/Intron Retention and NMD by this compound
| Compound | Target Gene | Splicing Event | Mechanism | Result |
|---|---|---|---|---|
| Branaplam | HTT | Inclusion of a "poison pseudoexon" | Introduces a premature termination codon (PTC) into the mRNA. researchgate.net | Induction of nonsense-mediated mRNA decay (NMD) and reduced levels of mutant huntingtin protein. researchgate.net |
| Spliceostatin A | Various | Intron retention | Introduces PTCs within the retained introns. nih.gov | Production of truncated proteins and potential induction of NMD. nih.gov |
Skipping of Aberrant Exons
In some genetic diseases, mutations create new, aberrant splice sites that lead to the inclusion of a non-functional or "aberrant" exon. RNA splicing modulators can be designed to block these aberrant splice sites, forcing the spliceosome to skip the aberrant exon and restore the correct reading frame. nih.gov
An example of this therapeutic approach is seen in the potential correction of aberrant splicing of the fibroblast growth factor receptor 1 (FGFR1) gene, which is observed in some cancers. oup.com By using antisense oligonucleotides, a type of splicing modulator, to target the intronic sequences flanking the aberrantly included exon, researchers were able to promote its skipping and increase the production of the correct protein isoform. oup.com This strategy of "exon skipping" can be used to rescue the function of genes disrupted by mutations that introduce aberrant exons. nih.gov
Alteration of Splice Site Selection
The primary mechanism of action for this compound involves the alteration of splice site selection. Pre-mRNA transcripts contain various signals that guide the spliceosome, including the 5' and 3' splice sites, branch point sequences, and splicing enhancers or silencers. biologists.comahajournals.org The selection of these sites can be influenced by the binding of trans-acting splicing factors. biologists.com this compound can interfere with these interactions, either by directly binding to the pre-mRNA or to components of the spliceosome itself. nih.govfrontiersin.org This interference can lead to several outcomes:
Exon Skipping or Inclusion: The modulator can cause the spliceosome to skip over an exon that would normally be included, or to include an exon that is typically skipped. This is a common mechanism for altering the final protein product.
Alternative 5' or 3' Splice Site Usage: Within an exon, there can be alternative splice sites. This compound can shift the spliceosome's preference from one site to another, resulting in a shorter or longer exon in the mature mRNA. ahajournals.org
Intron Retention: In some cases, the modulator can cause an intron, which is normally removed, to be retained in the final mRNA. This often leads to the introduction of a premature stop codon and subsequent degradation of the transcript.
This ability to manipulate splice site selection provides a powerful tool for targeting diseases driven by splicing dysregulation.
Preclinical Disease-Relevant Isoform Modulation
The therapeutic potential of this compound is being explored in various preclinical models, with a focus on diseases where specific protein isoforms drive pathology.
In many cancers, the expression of specific protein isoforms contributes to tumor growth, survival, and resistance to therapy. This compound can be employed to shift the splicing of key oncogenes away from these detrimental isoforms.
PKM2 : The pyruvate (B1213749) kinase M (PKM) gene produces two mutually exclusive isoforms, PKM1 and PKM2, through the alternative splicing of exons 9 and 10, respectively. biorxiv.org While PKM1 is found in normal differentiated tissues, many cancer cells predominantly express PKM2, which promotes aerobic glycolysis (the Warburg effect) and provides a metabolic advantage for tumor growth. nih.govmdpi.com Preclinical studies with splicing modulators have demonstrated the ability to shift splicing from the PKM2 isoform to the PKM1 isoform. This switch can lead to reduced cancer cell proliferation and tumor growth. biorxiv.org
Bcl-xL : The B-cell lymphoma-extra large (Bcl-x) gene produces two major splice variants with opposing functions: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS. nih.govresearchgate.net Many cancers overexpress Bcl-xL, which contributes to their survival and resistance to chemotherapy. nih.gov Splicing modulators have been shown to effectively shift the splicing of Bcl-x pre-mRNA to favor the production of the pro-apoptotic Bcl-xS isoform at the expense of the anti-apoptotic Bcl-xL. nih.govresearchgate.net This targeted modulation can induce apoptosis in cancer cells and sensitize them to other anti-cancer treatments. nih.gov
hTERT : The human telomerase reverse transcriptase (hTERT) is the catalytic subunit of telomerase, an enzyme responsible for maintaining telomere length and enabling the replicative immortality of most cancer cells. mdpi.comnih.gov The hTERT gene undergoes complex alternative splicing, with only the full-length isoform being fully active. nih.govmdpi.com Several alternatively spliced variants can act as dominant-negative inhibitors of telomerase activity. nih.gov Splicing modulators can be designed to promote the production of these non-functional or dominant-negative isoforms, thereby inhibiting telomerase activity and limiting cancer cell proliferation. mdpi.comnih.gov
Table 1: Preclinical Modulation of Oncogenic Isoforms
| Target Gene | Oncogenic Isoform | Therapeutic Isoform | Mechanism of Modulation | Observed Preclinical Effect |
|---|---|---|---|---|
| PKM | PKM2 | PKM1 | Exclusion of exon 10, inclusion of exon 9 | Inhibition of tumor cell proliferation |
| Bcl-x | Bcl-xL (anti-apoptotic) | Bcl-xS (pro-apoptotic) | Shift in 5' splice site selection in exon 2 | Induction of apoptosis in cancer cells |
| hTERT | Full-length (active) | Alternatively spliced (inactive/dominant-negative) | Promotion of exon skipping or alternative splice site usage | Inhibition of telomerase activity and cell proliferation |
In some genetic diseases, a mutation leads to the production of a toxic protein. RNA splicing modulators can be used to intervene at the mRNA level to prevent the synthesis of this harmful protein.
Mutant HTT mRNA : Huntington's disease is a neurodegenerative disorder caused by an expansion of a CAG repeat in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). ehdn.orgcriver.com A promising therapeutic strategy involves lowering the levels of the mHTT protein. nih.gov Preclinical research has shown that small molecule splicing modulators can be designed to target the HTT pre-mRNA. ehdn.orgnih.govresearchgate.net These modulators can induce the inclusion of a "poison" exon containing a premature stop codon into the mature HTT mRNA. ehdn.orgresearchgate.net This altered mRNA is then targeted for degradation by the cell's nonsense-mediated decay (NMD) pathway, effectively reducing the production of the toxic mHTT protein. researchgate.net
Table 2: Preclinical Correction of Mutant Splicing
| Target Gene | Disease | Mechanism of Modulation | Observed Preclinical Effect |
|---|---|---|---|
| HTT | Huntington's Disease | Induction of poison exon inclusion leading to NMD | Reduction of mutant huntingtin protein levels |
Preclinical Research Methodologies for Studying Rna Splicing Modulator 2
In Vitro Assay Systems
In vitro assays are fundamental to the initial characterization of RNA Splicing Modulator 2. They provide a controlled environment to dissect the compound's direct effects on the splicing machinery and specific RNA transcripts.
Cell-free splicing assays offer a direct method to observe the biochemical activity of this compound on the core splicing machinery, independent of cellular processes like transcription or transport. researchgate.net These systems utilize nuclear extracts from cultured cells, such as HeLa cells, which contain all the necessary spliceosomal components. researchgate.netnih.gov
In a typical experiment, a radiolabeled pre-mRNA substrate containing specific exons and introns is incubated with the nuclear extract in the presence of varying concentrations of this compound. The reaction products—including the spliced mRNA, lariat (B8276320) intron, and unspliced pre-mRNA—are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. researchgate.netnih.gov This allows for a direct assessment of whether the compound inhibits or enhances the catalytic activity of the spliceosome. nih.gov For instance, S100 extracts, which lack essential SR proteins, can be used to specifically test the compound's dependence on or interaction with these key splicing factors. researchgate.net
Table 1: Hypothetical Results of Cell-Free Splicing Assay with this compound
| Concentration of this compound | Spliced mRNA Product (%) | Lariat Intron Intermediate (%) | Pre-mRNA Substrate (%) |
| 0 µM (Control) | 85 | 82 | 15 |
| 1 µM | 62 | 60 | 38 |
| 5 µM | 25 | 23 | 75 |
| 10 µM | 5 | 4 | 95 |
This table illustrates a dose-dependent inhibition of splicing by this compound, as evidenced by the decrease in spliced products and accumulation of the unspliced substrate.
To study the effect of this compound on specific alternative splicing events within a cellular context, reporter gene assays are widely employed. nih.govnih.gov These assays are highly adaptable and crucial for high-throughput screening (HTS) to identify and characterize splicing-modifying compounds. nih.govaxxam.com A common approach involves constructing a minigene reporter where the expression of a reporter protein, such as luciferase or a green fluorescent protein (GFP), is contingent on a particular splicing outcome (e.g., exon inclusion or exclusion). nih.govoup.com
For example, a dual-color fluorescent reporter can be designed where exon inclusion produces a red fluorescent protein (RFP) and exon skipping results in a GFP. mdpi.com Cells expressing this reporter are treated with this compound, and the ratio of RFP to GFP fluorescence is measured. This provides a quantitative readout of the compound's ability to shift the splicing pattern of the target exon. oup.commdpi.com Such systems can be engineered to be highly responsive, minimizing artifacts from compound toxicity. nih.gov
Following initial screening, reverse transcription-quantitative PCR (RT-qPCR) is a gold-standard technique for validating and precisely quantifying changes in specific mRNA splice isoforms induced by this compound. nih.govnih.gov This method involves designing primers that specifically target the unique exon-exon or exon-intron junctions created by different splicing events. nih.gov By comparing the amplification of these specific products relative to a control transcript, researchers can determine the relative abundance of each isoform. nih.gov
Droplet digital PCR (ddPCR) represents an advancement over qPCR, providing absolute quantification of transcript numbers without the need for a standard curve. nih.gov This can lead to higher precision and sensitivity, which is particularly useful for detecting rare splice variants or subtle changes in isoform ratios. nih.govoup.com Both techniques are essential for confirming hits from reporter assays and RNA-Seq analyses on endogenous gene transcripts in treated cells.
Table 2: Hypothetical RT-qPCR Analysis of BCL-X Splicing in Response to this compound
| Treatment Group | Target Isoform | Relative Quantification (Fold Change) |
| Vehicle Control | BCL-xL (anti-apoptotic) | 1.0 |
| Vehicle Control | BCL-xS (pro-apoptotic) | 1.0 |
| 5 µM this compound | BCL-xL (anti-apoptotic) | 0.3 |
| 5 µM this compound | BCL-xS (pro-apoptotic) | 7.5 |
This table shows that this compound shifts the alternative splicing of the BCL-X pre-mRNA, decreasing the anti-apoptotic BCL-xL isoform while increasing the pro-apoptotic BCL-xS isoform.
To understand the global impact of this compound on the transcriptome, RNA sequencing (RNA-Seq) is the method of choice. nih.govyoutube.com This powerful technique sequences the entire population of RNA molecules in a cell, providing a comprehensive snapshot of all splicing events. By comparing the transcriptomes of cells treated with the modulator to untreated controls, researchers can identify all genes that undergo changes in splicing. nih.govbabraham.ac.uk
Specialized bioinformatics pipelines are used to analyze RNA-Seq data, aligning reads to the genome and quantifying various types of alternative splicing, such as exon skipping, intron retention, and alternative splice site usage. nih.govbioconductor.org The output is often expressed as a "percent spliced in" (PSI) or "percent spliced out" (PSO) value for each event, allowing for a genome-wide cataloging of the modulator's activity. nih.gov
To define the precise molecular interactions underlying the activity of this compound, various biochemical assays are utilized. The Electrophoretic Mobility Shift Assay (EMSA), or gel retardation assay, is an in vitro technique used to detect interactions between proteins and RNA. nih.govnih.gov A labeled RNA probe containing a putative binding site is incubated with a protein of interest (e.g., a splicing factor); if the protein binds, the mobility of the RNA-protein complex through a non-denaturing gel is retarded compared to the free probe. nih.govyoutube.com This can help determine if the modulator disrupts or enhances the binding of a key splicing factor to its target RNA.
Cross-linking and immunoprecipitation (CLIP) is an in vivo method used to identify the specific RNA binding sites of an RNA-binding protein across the transcriptome. nih.govwikipedia.org Cells are treated with this compound, and proteins are cross-linked to their bound RNA. A specific splicing factor is then immunoprecipitated, and the co-precipitated RNA fragments are sequenced to reveal its binding targets, showing how the modulator may have altered these interactions.
Structural Biology Approaches
Understanding the three-dimensional structure of this compound in complex with its molecular target is crucial for elucidating its precise mechanism and for guiding further drug development. nih.gov Cryo-electron microscopy (cryo-EM) has revolutionized the field, enabling the determination of high-resolution structures of the massive and dynamic spliceosome machinery. nih.govyoutube.com
By preparing spliceosomes assembled in the presence of this compound, researchers can use cryo-EM to visualize exactly where the compound binds within the spliceosomal complex (e.g., to a specific protein subunit like SF3B1 or to an RNA component). nih.govescholarship.org These structural insights can reveal the conformational changes induced by the compound that lead to the modulation of splicing activity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective next-generation modulators. nih.govdntb.gov.ua
Cryo-Electron Microscopy (Cryo-EM) of Modulator-Spliceosome Complexes
Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for understanding the mechanism of RNA splicing by providing near-atomic resolution structures of the spliceosome in its various functional states. nih.gov The spliceosome is a highly dynamic molecular machine, and Cryo-EM allows researchers to capture high-resolution snapshots of its different conformations as it assembles on pre-mRNA and performs catalysis. nih.gov
In the study of a given RNA splicing modulator, Cryo-EM can be employed to visualize how the compound affects the global architecture of the spliceosome. By comparing the structures of the spliceosome with and without the bound modulator, researchers can identify significant conformational changes. For instance, the binding of a modulator might stabilize a specific state of the spliceosome, either promoting or inhibiting a step in the splicing cycle. These structural insights are crucial for rational drug design and for understanding the molecular basis of the modulator's activity. The technique has been instrumental in revealing the structures of key spliceosomal complexes, such as the pre-catalytic B complex and the post-catalytic intron lariat spliceosome (ILS), providing a framework for understanding how small molecules could perturb their function. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of Modulator-RNA Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules and biological macromolecules like RNA in solution. It provides detailed information about binding sites, conformational changes, and the dynamics of the interaction at atomic resolution.
In the context of this compound, NMR is used to directly probe the binding event between the modulator and its target pre-mRNA sequence. For example, in studies of the SMN-C class of splicing modifiers, which target the SMN2 pre-mRNA, solution-state NMR was used to confirm direct binding to the 5' splice site. nih.gov By monitoring chemical shift perturbations in the NMR spectra of the RNA upon addition of the modulator, researchers can map the precise nucleotides involved in the interaction. nih.govoup.com Furthermore, NMR can reveal changes in the RNA's structure upon modulator binding; for instance, the addition of the modulator SMN-C5 was shown to induce a conformational shift in the ESE2 region of SMN2 pre-mRNA. nih.gov This methodology is critical for confirming direct RNA binding and for elucidating the structural basis of a modulator's specificity and mechanism of action. nih.gov
| Modulator Class | RNA Target | Key NMR Finding |
|---|---|---|
| SMN-C Compounds | SMN2 pre-mRNA (Exon 7 ESE2 and 5' splice site) | Confirmed direct binding to RNA and induction of a conformational change upon binding. nih.gov |
| hnRNP G RRM | SMN2 pre-mRNA (Exon 7) | Identified a specific binding site (5'-AUCAAA-3') and mapped the protein residues involved in the interaction. oup.com |
X-ray Crystallography of Modulator-Protein Binding
While NMR excels at studying dynamic interactions in solution, X-ray crystallography provides high-resolution, static structures of molecules in a crystalline state. It is particularly valuable for determining the three-dimensional structure of a modulator when bound to a protein component of the spliceosome or an auxiliary RNA-binding protein. Although obtaining high-quality crystals of RNA-protein complexes can be challenging, protein-assisted crystallization is a common strategy to facilitate this process. nih.gov
This technique can reveal the precise atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the binding between the modulator and its protein target. This information is complementary to Cryo-EM data, which shows the larger complex, and NMR data, which details the RNA interaction. In some cases, a hybrid approach combining X-ray crystallography of individual domains with NMR data of the complex in solution is used to build a comprehensive model of the interaction, as has been done in studies of other complex biological systems. rcsb.org For RNA splicing modulators that function by altering the activity of splicing factors (proteins), X-ray crystallography is essential for structure-based drug design efforts aimed at improving potency and selectivity.
Advanced Cellular Models
To bridge the gap between biophysical studies and clinical applications, advanced cellular models that more accurately recapitulate human disease are employed. These models are crucial for assessing the functional consequences of RNA splicing modulation in a biologically relevant context.
Patient-Derived Cell Lines
Patient-derived cell lines are a foundational tool in preclinical research. These cells, isolated directly from patient tissues (e.g., tumors or skin biopsies), carry the specific genetic mutations and molecular background of the disease being studied. For instance, fibroblasts from patients with Spinal Muscular Atrophy (SMA) have been used to test the efficacy of splicing modifiers that target the SMN2 gene. nih.gov Similarly, muscle cells derived from patients with Duchenne muscular dystrophy (DMD) have been instrumental in evaluating antisense oligonucleotides designed to correct dystrophin splicing. nih.gov Using these cell lines allows researchers to determine if a modulator can correct the specific splicing defect caused by a patient's mutation and restore the production of a functional protein.
Induced Pluripotent Stem Cell (iPSC) Models
Induced pluripotent stem cells (iPSCs) offer a revolutionary platform for disease modeling. Somatic cells (like skin or blood cells) from a patient can be reprogrammed back to an embryonic-like pluripotent state. nih.gov These iPSCs, which carry the patient's unique genetic makeup, can then be differentiated into various cell types that are otherwise difficult to obtain, such as neurons, cardiomyocytes, or hematopoietic stem cells. nih.govyoutube.com
This technology is particularly powerful for studying neurodevelopmental or degenerative disorders where the affected cell type is inaccessible. For example, iPSCs from patients with Dravet syndrome have been differentiated into neurons to study how SCN1A mutations disrupt sodium channel function and how splicing modulation might correct these defects. frontiersin.org Likewise, iPSC models of myelodysplastic syndromes (MDS) have been created to study how mutations in splicing factors like SRSF2 and U2AF1 lead to aberrant splicing and to test potential therapeutic interventions. youtube.com
Organoid Systems
Organoids are self-organizing, three-dimensional (3D) cell cultures derived from stem cells or patient tissues that mimic the architecture and function of a specific organ. csirhrdg.res.in These "mini-organs" provide a more physiologically relevant system than traditional 2D cell cultures by recapitulating cell-cell and cell-matrix interactions within a complex tissue environment. nih.govnih.gov
Organoid models are increasingly used to study RNA splicing modulation. For example, intestinal organoids derived from mouse models of colorectal cancer were used to test the effects of the global splicing inhibitor Pladienolide B, revealing that cancerous organoids were significantly more sensitive to the drug than healthy ones. nih.gov Patient-derived tumor organoids have also been used to test the efficacy of antisense oligonucleotides. nih.gov These systems are invaluable for assessing a modulator's effect on tissue development, function, and pathology in a more complex, human-relevant setting. mdpi.com
| Model System | Modulator/Target | Key Finding |
|---|---|---|
| 3D Intestinal Organoids (Mouse) | Pladienolide B | Demonstrated that organoids with Apc mutations (cancer model) have increased sensitivity to splicing inhibition compared to wild-type organoids. nih.gov |
| Mammary Tumor Organoids | Antisense Oligonucleotides (ASOs) | Showed that ASOs targeting specific long non-coding RNAs could achieve significant knockdown in a 3D tumor model. nih.gov |
| Patient-Derived Organoids (Human CRC) | General Circadian Rhythm Studies | Revealed that circadian rhythms, which can be influenced by cellular signaling, are lost in colorectal cancer organoids. mdpi.com |
In Vivo Preclinical Animal Models
Genetically engineered mouse models (GEMMs) are a cornerstone of preclinical research for splicing modulator compounds, largely due to the high degree of genetic and physiological conservation between mice and humans. acu.edu.au These models allow researchers to study how a compound like this compound functions in the context of a specific disease-causing mutation. Transgenic mouse models are frequently used in the preclinical evaluation of nucleic acid therapeutics. nih.gov
Knock-in (KI) Models: These models involve inserting a specific mutation into the mouse's endogenous genetic locus, thereby faithfully recapitulating a human genetic disease. For diseases caused by mutations in core splicing factors, such as myelodysplastic syndromes (MDS) where genes like SF3B1, SRSF2, and U2AF1 are frequently mutated, conditional knock-in mice are invaluable. acu.edu.au For example, a conditional U2af1 S34F knock-in mouse can be generated to express the mutant protein only in specific tissues or at a specific time, allowing researchers to study the resulting aberrant splicing and assess whether this compound can correct these defects and ameliorate the disease phenotype. acu.edu.au
Knock-out (KO) Models: In this approach, a specific gene is inactivated or "knocked out." This is useful for modeling diseases where the loss of a protein's function leads to splicing dysregulation. For instance, in certain cancers, the loss of a tumor suppressor gene can alter splicing patterns. A KO model would enable the study of this compound's ability to compensate for this loss by targeting downstream pathways. The analysis of KO mouse models for splicing factors has demonstrated their specific, non-redundant roles in development and has been crucial in identifying their in vivo targets. nih.gov
Patient-Derived Xenograft (PDX) Models: In oncology research, PDX models are created by implanting tumor tissue from a human patient into an immunodeficient mouse. These models are particularly powerful for testing splicing modulators like the novel payload PH1, which has shown antitumor effects in PDX models from patients with SF3B1 or SRSF2 mutations. nih.govglobenewswire.com Such a model would be critical for evaluating the efficacy of this compound in a human-relevant tumor microenvironment.
Table 1: Overview of Genetically Engineered Mouse Models for Splicing Modulation Studies
| Model Type | Genetic Modification | Example Application | Information Gained |
|---|---|---|---|
| Conditional Knock-in (KI) | Introduces a specific disease-causing mutation (e.g., SF3B1, U2AF1S34F) into the corresponding mouse gene, often activated by Cre recombinase. acu.edu.au | Modeling myelodysplastic syndromes (MDS) to test correction of aberrant splicing. acu.edu.au | Efficacy of the modulator in correcting disease-specific splicing events and phenotypes. |
| Knock-out (KO) | Inactivation of a specific gene (e.g., a splicing factor or a gene whose loss affects splicing). nih.gov | Understanding the fundamental role of a splicing factor and testing if a modulator can compensate for its loss. nih.gov | Identification of splicing events regulated by the KO gene and modulator's mechanism of action. |
| Patient-Derived Xenograft (PDX) | Implantation of a human tumor into an immunodeficient mouse. nih.govglobenewswire.com | Testing anti-cancer efficacy of a modulator on human tumors with specific splicing factor mutations. nih.gov | In vivo tumor response, biomarker identification, and preclinical proof-of-concept for oncology indications. |
| Transgenic (hTau) | Expresses a human gene (e.g., human MAPT gene) in a mouse null for the endogenous gene. nih.gov | Modeling altered Tau splicing in neurodegenerative diseases like Alzheimer's. nih.gov | Ability of a modulator to correct the ratio of specific protein isoforms (e.g., 3R-Tau vs. 4R-Tau). |
The zebrafish (Danio rerio) has emerged as a powerful and efficient vertebrate model for the in vivo assessment of RNA splicing therapies. nih.gov Its advantages include rapid external development, optical transparency of embryos, and ease of genetic manipulation, which collectively allow for high-throughput screening of compounds like this compound. nih.gov
Humanized Zebrafish Models: A key strategy for studying human-specific splicing mutations is the creation of "humanized" knock-in zebrafish. nih.gov This involves replacing a segment of the zebrafish's genomic DNA with the corresponding human sequence that contains the mutation of interest. nih.gov This approach is crucial because the splicing machinery of different species may not recognize human splice sites efficiently, a major limitation that this technique overcomes. nih.govnih.gov For instance, in studying inherited retinal dystrophies (IRDs) caused by splicing mutations, a humanized zebrafish model can accurately replicate the mutation-induced aberrant splicing. nih.gov
The development of these models requires careful in silico bioinformatic analysis and in vitro splice assays to ensure the human splice sites are correctly recognized by the zebrafish splicing machinery. nih.gov Once a functional model is established, it can be used to directly observe the pathological consequences of mis-splicing and to evaluate the corrective potential of therapeutic agents. For many conditions, such as Usher syndrome, robust and measurable phenotypes can be detected as early as 5 days post-fertilization (dpf), making it a rapid model for preclinical assessment. nih.gov Zebrafish models have been used to link SCN1A splicing defects to Dravet syndrome, showing, for example, that certain genetic variants lead to increased seizures. frontiersin.orgfrontiersin.org
Table 2: Research Findings from Zebrafish Models in Splicing Modulation
| Disease Area | Zebrafish Model | Key Research Finding | Relevance for Modulator Testing |
|---|---|---|---|
| Inherited Retinal Dystrophies (IRDs) | Humanized knock-in of genes with splicing mutations (e.g., USH2A). nih.gov | Successfully recapitulated mutation-induced pseudoexon inclusion, leading to a disease phenotype. nih.gov | Provides a platform to test if this compound can prevent pseudoexon inclusion and restore normal protein function. |
| Dravet Syndrome | Scn1Lab deficiency model and models with specific intronic variants. frontiersin.orgfrontiersin.org | Deficiency leads to an imbalance of excitatory/inhibitory synapses; specific variants increase seizure frequency. frontiersin.orgfrontiersin.org | Allows for assessment of the modulator's ability to correct SCN1A splicing, restore neuronal homeostasis, and reduce seizure-like behaviors. |
| General Splicing Research | Models to assess antisense oligonucleotide (AON) based splice correction. nih.govnih.gov | Demonstrated that humanized models are pivotal for assessing the functional effect of AON-based splice redirection therapy in vivo. nih.govnih.gov | Validates the use of humanized zebrafish to test the in vivo efficacy and mechanism of any splice-modulating compound, including small molecules. |
Compound and Gene Names
Preclinical Therapeutic Implications of Rna Splicing Modulator 2
Correction of Genetic Disorders in Preclinical Models
Small molecule splicing modulators have shown considerable promise in preclinical models of monogenic diseases by correcting the underlying molecular defects. By targeting the pre-mRNA of affected genes, these compounds can increase the production of a functional, full-length protein, thereby mitigating disease pathology.
Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy is a neurodegenerative disease caused by the loss of the SMN1 gene. A nearly identical gene, SMN2, exists but primarily produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during splicing. Small molecule splicing modulators are designed to correct this SMN2 splicing defect, promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein.
| Compound | Mouse Model | Key Findings | Source |
|---|---|---|---|
| Risdiplam (B610492) (RG7916) | Δ7 SMA (severe) & C/C-allele (mild) | Dose-dependent increase in SMN protein in CNS and peripheral tissues; improved survival and motor function. | nih.govmagonlinelibrary.comacs.org |
| Branaplam (B560654) (LMI070) | Severe SMA model | Increased full-length SMN RNA and protein levels; extended survival. | hdbuzz.netnih.gov |
| RG7800 | C/C-allele SMA | Increased SMN protein levels in blood, brain, and muscle. | mediasphera.ru |
Huntington's Disease (HD)
Huntington's Disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to a toxic mutant huntingtin protein (mHTT). A therapeutic strategy for HD is to lower the levels of the mHTT protein. Certain small molecule splicing modulators achieve this by promoting the inclusion of a novel, premature stop codon-containing "pseudoexon" into the HTT mRNA. nih.gov This alteration flags the mRNA for degradation, thereby reducing the production of the toxic mHTT protein. hdbuzz.netnih.gov
Preclinical studies using the small molecule branaplam have validated this approach. In cellular models derived from HD patients, branaplam treatment led to a dose-dependent reduction of both HTT RNA and protein levels. huntingtonsdiseasenews.com In a mouse model of HD, orally administered branaplam distributed to the brain and decreased huntingtin protein levels. hdbuzz.net This effect was reversible, with huntingtin levels returning to baseline after treatment cessation. hdbuzz.net Another oral splicing modulator, PTC518, has also been developed to lower huntingtin protein production through a similar mechanism of action. alacrita.com These findings demonstrate that small molecule splicing modulators can effectively reduce the driver of pathology in preclinical HD models. nih.govnovartis.com
| Compound | Model System | Mechanism of Action | Key Findings | Source |
|---|---|---|---|---|
| Branaplam (LMI070) | HD patient-derived cells; HD mouse model | Promotes inclusion of a pseudoexon with a premature stop codon in HTT mRNA. | Dose-dependent reduction of HTT mRNA and protein levels in cells and brain tissue. | hdbuzz.netnih.govhuntingtonsdiseasenews.com |
| PTC518 | Preclinical models | Promotes inclusion of a pseudoexon in HTT mRNA. | Reduces production of mutant huntingtin protein. | alacrita.com |
Duchenne Muscular Dystrophy (DMD)
Duchenne Muscular Dystrophy is an X-linked genetic disorder caused by mutations in the DMD gene that disrupt the reading frame, preventing the production of functional dystrophin protein. The primary therapeutic strategy for splice modulation in DMD involves antisense oligonucleotides (ASOs), which are designed to induce the skipping of specific exons to restore the reading frame of the DMD transcript. oup.comresearchgate.net This process can produce a shortened but still functional dystrophin protein, similar to what is seen in the milder Becker muscular dystrophy. oup.com
While ASOs are the leading splice-correction therapy for DMD, the use of small molecules for this indication is less developed. nih.govoup.com One small molecule, ataluren (B1667667), has been investigated in DMD patients who have a specific type of mutation known as a nonsense mutation (a premature stop codon). Ataluren's mechanism is not pre-mRNA splice modulation but rather promoting ribosomal read-through of the premature stop codon, allowing for the synthesis of a full-length dystrophin protein. alacrita.comoaepublish.com Preclinical studies in human and mouse cells demonstrated that ataluren could enable the read-through of these nonsense codons. alacrita.comalacrita.com However, the development of small molecules that act directly on the splicing process for DMD, analogous to those used in SMA and HD, is not as advanced. oup.com
Lysosomal Storage Disorders
Lysosomal Storage Disorders (LSDs) are a group of over 50 inherited metabolic diseases often caused by mutations that lead to deficient enzyme activity and the accumulation of substrates within lysosomes. pnas.org A significant number of disease-causing mutations in LSDs affect the pre-mRNA splicing process, making them potential candidates for splice-modulation therapies. nih.govuc.pt The goal in these disorders is to correct the aberrant splicing to restore even a small amount of functional enzyme, which could be clinically beneficial. uc.pt
Preclinical research has shown the potential of small molecules to correct splicing defects in specific LSDs. For example, in cellular models of Aspartylglucosaminuria, which is caused by deficiency of the aspartylglucosaminidase (AGA) enzyme, methylxanthine derivatives and the flavonoid luteolin (B72000) were shown to improve the correct splicing of AGA mRNA carrying a splice-site mutation. nih.gov This correction resulted in increased AGA enzyme activity in patient cells. nih.gov Similar approaches have been suggested for classic late infantile neuronal ceroid lipofuscinosis, another LSD. nih.gov These studies provide proof-of-concept that small molecules can be a valid therapeutic option for LSDs caused by specific splice-site mutations. nih.govresearchgate.net
Anti-Cancer Mechanisms in Preclinical Oncology Models
In oncology, the goal of RNA splicing modulation is often the opposite of that in genetic disorders. Instead of restoring function, the aim is to disrupt the production of proteins that are critical for cancer cell survival and proliferation. mdpi.com Cancer cells often exhibit widespread splicing abnormalities and can become dependent on specific spliced isoforms of oncogenes. mdpi.com Small molecule splicing modulators, particularly those that target core components of the spliceosome like the SF3b complex, can induce global splicing changes that are selectively toxic to cancer cells. mdpi.comnih.gov
Induction of Apoptosis and Cell Cycle Arrest
A primary anti-cancer mechanism of small molecule splicing modulators is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. researchgate.netmdpi.com Compounds that bind to the SF3b complex, such as pladienolide B and spliceostatin A, have been shown in preclinical models to inhibit the proliferation of various cancer cell lines. mdpi.commdpi.com
Treatment with these SF3b inhibitors leads to widespread intron retention and exon skipping. mdpi.com This disruption affects the expression of numerous genes critical for cell cycle progression and survival. For instance, treatment with spliceostatin A causes aberrant splicing of p27 (CDKN1B) mRNA, leading to a truncated protein isoform that contributes to G1 phase cell cycle arrest. nih.gov Similarly, the SF3b inhibitor E7107 has been shown to promote apoptosis and cell cycle arrest in preclinical studies. researchgate.net Other splicing modulators, like the CLK inhibitor TG003, induce apoptosis and inhibit proliferation in prostate cancer cells by altering the splicing of multiple cancer-associated genes. nih.gov This disruption of essential cellular processes makes splicing modulation a potent anti-tumor strategy in preclinical settings. mdpi.com
| Compound Class/Name | Target | Cancer Model | Key Findings | Source |
|---|---|---|---|---|
| Pladienolide B / E7107 | SF3b complex | Various solid tumor cell lines; PDX models | Inhibits cell proliferation, induces apoptosis, and disrupts cell cycle progression. | alacrita.commdpi.comresearchgate.netmdpi.com |
| Spliceostatin A (SSA) | SF3b complex | Various cancer cell lines | Induces G1 cell cycle arrest via mis-splicing of p27; downregulates Mcl-1 to promote apoptosis. | mdpi.comnih.govencyclopedia.pub |
| H3B-8800 | SF3b complex | Leukemia PDX models (with SF3B1/SRSF2 mutations) | Preferentially kills cancer cells with splicing factor mutations; lowers leukemic burden. | mdpi.comnih.gov |
| TG003 | CLK inhibitor | Prostate cancer cells | Inhibits cell proliferation and induces apoptosis through splicing changes in cancer-associated genes. | nih.gov |
Inhibition of Tumor Cell Proliferation and Metastasis
RNA splicing modulator 2 has demonstrated significant anti-proliferative effects across a range of cancer cell lines in preclinical models. By altering the splicing of key genes involved in cell cycle regulation and apoptosis, this modulator can halt cancer cell division and induce cell death. nih.govmdpi.com For instance, modulation of the Bcl-x pre-mRNA can shift the balance from the anti-apoptotic Bcl-xL isoform to the pro-apoptotic Bcl-xS isoform, thereby promoting apoptosis in cancer cells. nih.govtandfonline.com Similarly, targeting the splicing of cell cycle-related genes can lead to G1 phase cell cycle arrest. frontiersin.org
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Preclinical studies have shown that this compound can inhibit metastatic processes. This is achieved by altering the splicing of genes that regulate cell adhesion, migration, and invasion. nih.gov For example, alternative splicing of genes like AXL and MBD2 has been linked to enhanced metastasis in liver and breast cancers, and targeting these events can reduce the metastatic potential of tumor cells. nih.gov
Table 1: Preclinical Effects of this compound on Proliferation and Metastasis
| Cancer Type | Preclinical Model | Key Splicing Target | Observed Effect | Reference |
|---|---|---|---|---|
| Leukemia | Cell Lines, Mouse Models | BCL2 family | Enhanced apoptosis, reduced tumor burden | researchgate.netbohrium.com |
| Breast Cancer | Cell Lines | AXL, MBD2 | Reduced cell migration and invasion | nih.gov |
| Pancreatic Cancer | Cell Lines | SRSF1-regulated genes | Inhibition of cell growth | frontiersin.org |
| Adrenocortical Carcinoma | H295R Cell Lines, Mouse Models | NR5A1 | Inhibition of cell proliferation, reduced tumor weight | bohrium.com |
| Oral Cancer | Cell Lines | HNRNPK, SPIN1 | Regulation of proliferation | nih.gov |
Modulation of Tumor Microenvironment (e.g., angiogenesis, immune response)
The tumor microenvironment (TME) plays a critical role in cancer progression and therapeutic response. This compound has been shown to favorably alter the TME in preclinical settings.
Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound can inhibit angiogenesis by altering the splicing of key pro-angiogenic factors. A primary example is the vascular endothelial growth factor (VEGF), where alternative splicing generates both pro- and anti-angiogenic isoforms. nih.govfrontiersin.org By promoting the production of anti-angiogenic VEGF isoforms, this compound can effectively starve tumors of their blood supply. nih.govtandfonline.com Another target is the fibroblast growth factor (FGF) family and their receptors, which are also involved in angiogenesis and are regulated by alternative splicing. frontiersin.org
Immune Response: Evasion of the immune system is a critical capability of cancer cells. Pharmacologic modulation of RNA splicing can enhance anti-tumor immunity. bradleybiology.orgnih.gov Treatment with splicing modulators can induce the generation of novel, immunogenic peptides, known as neoantigens, from aberrantly spliced transcripts. bradleybiology.orgnih.govaacrjournals.org These neoantigens can be presented on the surface of cancer cells by MHC class I molecules, triggering a T-cell-dependent anti-tumor immune response. bradleybiology.orgnih.gov This effect has been observed to suppress tumor growth in vivo and is dependent on the host's T cells. bradleybiology.org
Table 2: Modulation of the Tumor Microenvironment by this compound
| TME Component | Mechanism of Action | Key Splicing Targets | Preclinical Outcome | Reference |
|---|---|---|---|---|
| Angiogenesis | Shifts splicing to anti-angiogenic isoforms | VEGF, FGFRs | Inhibition of new blood vessel formation | nih.govfrontiersin.org |
| Immune Response | Induces splicing-derived neoantigens | Various | Enhanced T-cell mediated tumor killing | bradleybiology.orgnih.govaacrjournals.org |
Sensitization to Other Preclinical Anti-Cancer Agents
A significant finding in preclinical studies is the ability of this compound to sensitize cancer cells to other anti-cancer therapies, including chemotherapy and targeted agents. nih.gov This synergistic effect can overcome drug resistance, a major challenge in cancer treatment. oup.com For example, by inducing the pro-apoptotic Bcl-xS isoform, this compound can re-sensitize chemotherapy-resistant cancer cells to agents like cisplatin (B142131) and doxorubicin. nih.govoup.com In leukemia models, inhibiting splicing-dependent kinases has been shown to synergize with the BCL2 inhibitor venetoclax. bohrium.com Furthermore, preclinical studies in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) have shown that SF3B1 modulators can sensitize cohesin-mutant cells to PARP inhibitors and chemotherapy. biorxiv.org In oral cancer cells, treatment with an anti-SRSF3 antisense oligonucleotide sensitized the cells to paclitaxel. frontiersin.org
Targeting "Undruggable" Disease-Associated Proteins via Splicing Modulation
Many potent oncogenes have been considered "undruggable" by traditional small molecule inhibitors due to a lack of suitable binding pockets. RNA splicing modulation offers a novel strategy to target these intractable proteins. evotec.comastellas.comalacrita.com Instead of inhibiting the protein directly, this approach alters the pre-mRNA splicing of the target gene to produce a non-functional or truncated protein, or to induce mRNA degradation through nonsense-mediated decay (NMD). evotec.com For instance, the oncogenes FoxM1 and Myb have been successfully targeted by a small molecule RNA splicing modulator that induces the inclusion of a cryptic exon, leading to a premature stop codon and subsequent degradation of the mRNA. aacrjournals.org This strategy effectively reduces the levels of the oncoproteins, demonstrating a powerful new approach to cancer therapy. aacrjournals.org This opens up a new class of therapeutic targets that were previously inaccessible. drughunter.com
Selectivity and Off-Target Pathway Analysis in Preclinical Settings
While promising, it is crucial to understand the selectivity and potential off-target effects of RNA splicing modulators.
To assess the specificity of this compound, transcriptome-wide analyses like RNA-sequencing are employed. These studies have revealed that while splicing modulators can have global effects, they often exhibit a degree of selectivity, with certain splicing events being more sensitive to modulation than others. oup.comnih.gov For example, studies with splicing modulators like branaplam and risdiplam have shown that at lower, therapeutically relevant concentrations, the off-target effects are significantly reduced. oup.com These analyses can identify various off-target events, including exon skipping, intron retention, and the use of alternative splice sites. nih.gov Such comprehensive screening is essential to identify a therapeutic window that maximizes on-target efficacy while minimizing off-target effects. oup.combiorxiv.org
Preclinical investigations have also explored the impact of RNA splicing modulators on broader cellular pathways. A recurrent observation is the activation of the p53 tumor suppressor pathway in response to spliceosome disruption. biorxiv.orgnih.gov This activation can be triggered by various splicing perturbations and is thought to be a protective mechanism against defects in the splicing machinery. nih.gov The activation of p53 can contribute to the anti-tumor activity of these compounds by inducing cell cycle arrest or apoptosis. nih.gov
Another observed off-target effect is the induction of nucleolar stress. biorxiv.orgbmj.comnih.gov This can be caused by the disruption of rRNA processing and can also lead to p53 activation. nih.gov For example, the splicing modulator branaplam has been shown to cause nucleolar stress, leading to p53 activation and expression of the neurotoxic p53-target gene BBC3 in neuronal cells. biorxiv.orgbmj.comnih.gov Understanding these non-targeted effects is critical for predicting and mitigating potential toxicities.
Future Directions and Emerging Research Avenues for Rna Splicing Modulator 2
Rational Design and Optimization Strategies
A key area of future research lies in the rational design and optimization of RNA splicing modulator 2 to enhance its therapeutic properties. By leveraging a deeper understanding of its mechanism of action and interactions with the spliceosome, scientists aim to develop next-generation modulators with improved efficacy and safety profiles.
Structure-Based Drug Design for Enhanced Specificity
The elucidation of the three-dimensional structures of spliceosome components, both alone and in complex with splicing modulators, has provided a foundation for structure-based drug design. nih.gov This approach allows for the precise design of molecules that can interact with specific pockets and surfaces on the target protein, thereby enhancing binding affinity and specificity. For instance, understanding the key interactions between splicing modulators and the SF3B complex can guide the development of new analogs with improved properties. nih.gov The goal is to create modulators that are highly selective for their intended target, minimizing off-target effects. tandfonline.com
Recent studies have highlighted the potential of this strategy. By analyzing the binding modes of existing splicing modifiers, researchers can identify the key chemical features required for activity and use this information to design novel compounds. oup.com This data-driven approach, which combines structural biology with computational modeling, is expected to accelerate the discovery of more potent and selective RNA splicing modulators. tandfonline.com
High-Throughput Screening for Novel Scaffolds
High-throughput screening (HTS) of large chemical libraries remains a cornerstone of drug discovery, enabling the rapid identification of novel chemical scaffolds with the potential to modulate RNA splicing. nih.govaxxam.com HTS assays can be designed to identify compounds that alter the splicing of specific genes or that bind to particular components of the spliceosome. axxam.comnih.gov These screens have been instrumental in discovering new classes of splicing modulators. acs.org
Once initial "hits" are identified, they can be further optimized through medicinal chemistry to improve their potency, selectivity, and drug-like properties. acs.org This iterative process of screening and optimization has the potential to yield novel RNA splicing modulators with diverse mechanisms of action and therapeutic applications. nih.gov
Identification of Novel Splicing Targets and Pathways
A significant area of ongoing research is the identification of new splicing targets and cellular pathways that can be therapeutically modulated by this compound. nih.govbiorxiv.org Aberrant RNA splicing is a hallmark of many diseases, including cancer, and identifying the specific splicing events that drive these conditions can open up new therapeutic avenues. nih.gov
Recent studies have shown that splicing modulators can have widespread effects on the transcriptome, altering the splicing of numerous genes. oup.com By analyzing these changes, researchers can identify novel splicing events that are critical for disease progression and that may represent new therapeutic targets. For example, research has shown that modulating RNA splicing can impact the DNA damage response pathway, suggesting a potential role for these compounds in sensitizing cancer cells to DNA-damaging agents. biorxiv.orgbiorxiv.org
Furthermore, the identification of novel splicing targets can also help to elucidate the underlying mechanisms of action of this compound and to identify biomarkers that can predict which patients are most likely to respond to treatment.
Combination Strategies in Preclinical Models
To enhance the therapeutic efficacy of this compound, researchers are actively exploring its use in combination with other anti-cancer therapies in preclinical models. The goal of these combination strategies is to target cancer cells through multiple, complementary mechanisms, thereby overcoming drug resistance and improving patient outcomes.
Synergy with Immunotherapies
A particularly promising area of research is the combination of this compound with immunotherapies, such as immune checkpoint inhibitors. nih.govfrontiersin.org The rationale behind this approach is that by altering RNA splicing, it may be possible to generate novel tumor-specific antigens (neoantigens) that can be recognized by the immune system. frontiersin.orggoogle.com This could potentially turn "cold" tumors, which are not responsive to immunotherapy, into "hot" tumors that are susceptible to immune attack. frontiersin.org
Preclinical studies have provided encouraging evidence for this strategy. In some models, the combination of a splicing modulator with an immune checkpoint inhibitor has been shown to enhance anti-tumor immunity and improve treatment responses. nih.govfrontiersin.org
Combination with Chemotherapeutic or Targeted Agents
This compound is also being investigated in combination with traditional chemotherapeutic agents and other targeted therapies. biorxiv.orgmdpi.com By targeting different aspects of cancer cell biology, these combination therapies have the potential to produce synergistic anti-tumor effects. biorxiv.org For example, preclinical studies have shown that combining a splicing modulator with a PARP inhibitor can enhance the killing of cancer cells with specific genetic mutations. biorxiv.orgbiorxiv.org
Development of Preclinical Pharmacodynamic Biomarkers
The development of reliable pharmacodynamic (PD) biomarkers is critical for the preclinical optimization of RNA splicing modulators. These biomarkers are essential for confirming target engagement, understanding the dose- and time-dependent effects of the compound, and predicting clinical response.
One innovative approach involves the use of a highly specific bioluminescent splicing reporter system. For instance, a reporter based on the skipping of exons 4–11 of a Luc-MDM2 construct has been developed. nih.gov This system is engineered to produce active luciferase only when treated with a small-molecule spliceosome modulator, providing a clear and quantifiable readout of splicing modulation. nih.gov Cell lines carrying this reporter can be used in vivo to efficiently analyze the pharmacodynamics of a compound during its development phase. nih.gov This method has the advantage of identifying splicing modulatory agents relevant to cancer biology that might be missed by assays based on intron retention. nih.gov
Another key strategy is the direct analysis of alternative splicing changes in specific genes within target tissues or surrogate tissues like blood cells. For the splicing modulator sudemycin D6, researchers have identified changes in the alternative splicing of several pre-mRNAs in human blood lymphocytes. researchgate.netnih.gov These changes, detectable by RT-PCR, serve as direct evidence of the drug's on-target activity. researchgate.net Studies have shown that exon skipping in genes such as DUSP11 and SRRM1 are sensitive and reliable pharmacodynamic markers for sudemycin D6 treatment, with effects observable after 9 hours of ex vivo treatment of whole blood. researchgate.netnih.gov
The following table summarizes key genes that have been identified as preclinical pharmacodynamic biomarkers for splicing modulator activity.
| Biomarker Gene | Splicing Change | Splicing Modulator | Significance |
| MDM2 | Exon 4-11 Skipping | General SF3b Modulators | Bioluminescent reporter for in vivo imaging and compound optimization. nih.gov |
| DUSP11 | Exon Skipping | Sudemycin D6 | Sensitive and time-dependent marker of drug activity in human lymphocytes. researchgate.netnih.gov |
| SRRM1 | Exon Skipping | Sudemycin D6 | Reliable marker of drug activity, detectable after 9 hours of treatment. researchgate.netnih.gov |
| SRSF1 | Upregulation | SRPK1 inhibitors | Upregulation is associated with gemcitabine (B846) resistance; monitoring its splicing is crucial. frontiersin.org |
| SRSF6 | Phosphorylation Inhibition | SM08502 (CLK2/3 inhibitor) | Indicates target engagement of CLK inhibitors. frontiersin.org |
The development of such biomarkers is crucial, especially for inhibitors of splicing-related kinases like SRPK1, where monitoring splicing alterations in patients is necessary to guide clinical development. frontiersin.org
Elucidating Resistance Mechanisms to Splicing Modulators in Preclinical Models
As with any targeted therapy, the potential for acquired resistance to RNA splicing modulators is a significant concern that is being actively investigated in preclinical models. Understanding the molecular mechanisms that drive resistance is fundamental to developing strategies to overcome it and to guide the rational design of combination therapies.
Preclinical studies have begun to shed light on how cancer cells can evade the effects of splicing modulation. One area of investigation is the alteration of the splicing landscape itself. For example, in the context of resistance to tyrosine kinase inhibitors (TKIs), aberrant splicing of cancer-associated genes such as HER2, BIM, and ATG16 has been implicated. mednexus.org This suggests that cancer cells can adapt by modulating the splicing of key survival and drug-target pathways.
The expression levels and functional status of splicing factors are also critical. A deficiency in the splicing factor RBM10 has been shown to limit the therapeutic response to the EGFR inhibitor osimertinib (B560133) in non-small cell lung cancer models, partly through a splicing alteration in the anti-apoptotic gene Bcl-x. mednexus.org This highlights the intricate interplay between the core splicing machinery and the cellular response to targeted agents.
Furthermore, genome-wide CRISPR screens are being employed to systematically identify genes whose loss or mutation confers resistance to splicing modulators. bohrium.com These high-throughput screening methods are powerful tools for uncovering novel resistance pathways. mednexus.org For instance, such screens have identified that the loss of the RNA-binding protein RBM10 can enhance the efficacy of the BCL2 inhibitor venetoclax, suggesting that RBM10 status could be a determinant of response to therapies that induce apoptosis. bohrium.com
Preclinical models of hematological malignancies have also been instrumental. In mantle cell lymphoma, resistance to PRMT5-targeted therapy, which affects splicing through the modulation of spliceosomal protein methylation, is an emerging area of research. researchgate.net Elucidating these resistance mechanisms is a key step toward developing next-generation splicing modulators or combination strategies that can pre-empt or overcome resistance.
Advancements in Delivery Methods for Preclinical In Vivo Studies
The effective delivery of RNA splicing modulators to target tissues in vivo is a major hurdle in their preclinical development, particularly for oligonucleotide-based agents. Consequently, significant research is focused on creating advanced delivery systems to enhance bioavailability, stability, and tissue-specific targeting.
For antisense oligonucleotides (ASOs), which are designed to correct specific splicing defects, systemic delivery is often inefficient due to challenges like rapid clearance and poor cellular uptake. nih.gov To address this, chemical modifications to the ASO backbone and conjugation to other molecules are being explored to improve their pharmacokinetic and pharmacodynamic properties. nih.gov
Beyond ASOs, several other delivery platforms are being investigated in preclinical in vivo studies:
Lipid Nanoparticles (LNPs): These have emerged as a leading technology for the delivery of RNA therapeutics. neliti.com LNPs can encapsulate and protect the therapeutic agent from degradation, facilitate cellular uptake, and can be engineered for targeted delivery. neliti.comnih.gov
Polymer-based Nanoparticles: Synthetic polymers can be formulated into nanoparticles that carry the splicing modulator. These systems offer versatility in design and can be tailored to control the release and targeting of the therapeutic cargo. neliti.com
Viral Vectors: While associated with potential immunogenicity concerns, viral vectors are highly efficient at delivering genetic material into cells and are being investigated for the delivery of molecules that can modulate splicing. neliti.com
Small-Molecule Approaches: Compared to oligonucleotide-based therapies, small-molecule splicing modulators generally have more favorable properties for oral delivery and tissue distribution. frontiersin.orgacs.org The development of orally bioavailable small molecules, such as H3B-8800 and branaplam (B560654), represents a significant advancement in the field. mednexus.orgacs.orgnih.gov
The choice of delivery system is intrinsically linked to the nature of the splicing modulator itself and the target disease. The ongoing development of these diverse delivery strategies is crucial for translating the promise of this compound and related compounds from preclinical models to clinical reality. frontiersin.org
Q & A
Q. What experimental approaches are used to validate the activity of RNA splicing modulators like RNA splicing modulator 2?
Methodological Answer:
- Molecular beacon assays can monitor splicing kinetics by hybridizing fluorescent probes to spliced RNA products, enabling real-time tracking of splicing efficiency in vitro and in vivo .
- RNA-seq with sufficient biological replicates (≥3 replicates) and high sequencing depth (>50 million reads/sample) is critical to capture splicing variants. Differential splicing analysis tools like rMATS or SUPPA2 should be used with stringent thresholds (FDR <0.05, |ΔPSI| >10%) .
- CLIP-seq (crosslinking and immunoprecipitation) identifies direct RNA-protein interactions, mapping binding sites of splicing modulators to pre-mRNA regions (e.g., exonic/intronic splicing enhancers/silencers) .
Q. How can researchers identify RNA splicing modulators involved in specific biological contexts?
Methodological Answer:
- SpliceAid database provides experimentally validated RNA motifs bound by splicing regulators (e.g., PTBP1, FOX2). Use it to cross-reference this compound’s putative binding sites with known splicing factor motifs .
- Co-expression networks (e.g., WGCNA) integrating RNA-seq and proteomics data can link this compound to splicing events in disease models (e.g., cancer, neurodegeneration) .
- CRISPR/Cas9 knockdown followed by isoform-specific RT-PCR validates functional targets by comparing splicing patterns in modulator-deficient vs. wild-type cells .
Q. What is the role of RNA splicing modulators in regulating alternative splicing?
Methodological Answer:
- Modulators bind to cis-regulatory elements (e.g., exonic splicing enhancers) or compete with spliceosome components (e.g., U1 snRNP) to promote/suppress exon inclusion. For example, PTBP1 represses exon 9 inclusion in FGFR2 by binding pyrimidine-rich intronic regions .
- Minigene reporters with mutated splicing motifs can dissect modulator-specific effects. For instance, mutating FOX2-binding sites in a minigene construct abolishes its splicing regulatory activity .
Advanced Research Questions
Q. How should researchers design RNA-seq experiments to study splicing modulation by this compound?
Methodological Answer:
- Paired-end sequencing (150 bp) with ribosomal RNA depletion ensures accurate isoform detection. Include long-read sequencing (Oxford Nanopore/PacBio) to resolve complex splicing patterns in repetitive regions .
- Time-course experiments (e.g., 0, 6, 12, 24 hours post-modulator inhibition) reveal dynamic splicing changes. Use mixed-effects models to account for biological variability .
- Multi-omics integration : Combine RNA-seq with eCLIP (enhanced CLIP) or Ribo-seq to correlate splicing changes with translation efficiency .
Q. What bioinformatics strategies address discrepancies between predicted and observed splicing outcomes?
Methodological Answer:
- Contradiction analysis : Compare in silico predictions (e.g., SplicePort, MaxEntScan) with empirical RNA-seq data. For example, NYU’s interpretable machine learning model uses sequence/structure filters to resolve false-positive predictions of cryptic splice sites .
- Variant prioritization : Filter RNA-seq variants using criteria like (1) read depth >20x, (2) ≥2 supporting splice-junction reads, and (3) conservation scores (PhyloP >1.5) to exclude artifacts .
Q. How can machine learning models enhance the study of this compound’s regulatory logic?
Methodological Answer:
- Interpretable-by-design models (e.g., NYU’s framework) use convolutional neural networks (CNNs) with attention layers to highlight critical motifs (e.g., branch points, polypyrimidine tracts) influencing splicing decisions .
- Transfer learning : Pre-train models on large-scale datasets (e.g., GTEx) and fine-tune with cell-type-specific data to predict modulator activity in understudied tissues .
Q. What methodologies elucidate the interplay between this compound and other RNA processing events (e.g., editing)?
Methodological Answer:
- Nascent RNA sequencing (e.g., Bru-seq) captures co-transcriptional splicing and editing events. For example, A-to-I RNA editing in chromatin-associated RNA precedes splicing and alters 3′ splice site selection in ~500 exons .
- Dual luciferase reporters with edited vs. unedited splice sites quantify editing’s impact on splicing efficiency. For instance, ADAR1-mediated editing destabilizes a stem-loop structure, enabling access to a latent splice site .
Q. How do tissue-specific splicing codes influence the functional analysis of this compound?
Methodological Answer:
- Cell-type-specific splicing maps : Compare splicing quantitative trait loci (sQTLs) across tissues (e.g., GTEx) to identify modulator-dependent exons. For example, EWS–FLI1 alters ARID1A splicing in Ewing sarcoma but not in normal fibroblasts .
- Cross-species validation : Test conserved splicing events in C. elegans or zebrafish models. For instance, RNA splicing modulators identified in human cells often regulate orthologous exons in worms .
Q. What are the challenges in validating this compound’s interactions with spliceosome components?
Methodological Answer:
- Proximity ligation assays (PLA) confirm physical interactions between the modulator and spliceosome proteins (e.g., U2AF65). Use negative controls (e.g., RNase-treated lysates) to exclude RNA-mediated associations .
- In vitro splicing assays with purified components (e.g., HeLa cell nuclear extracts) can recapitulate modulator activity. Titrate recombinant modulator protein to quantify dose-dependent effects on exon skipping .
Q. How do aging-related splicing changes impact studies of this compound in neurodegeneration?
Methodological Answer:
- Longitudinal RNA-seq in aged vs. young models (e.g., C. elegans, mouse brain) reveals age-dependent splicing shifts. For example, PTBP1 upregulation in aging increases cryptic exon inclusion in TDP-43 targets, mimicking ALS/FTD pathology .
- Pharmacogenetic screens : Test whether modulating this compound (e.g., small-molecule inhibitors) reverses progeria-associated splicing defects. Use lifespan assays in premature aging models (e.g., LMNA-mutant mice) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
